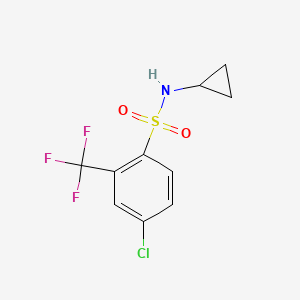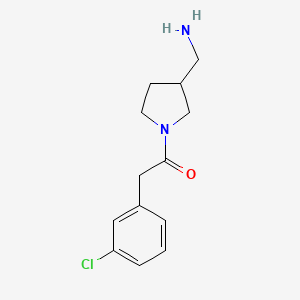
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one is a synthetic compound with a complex structure It features a pyrrolidine ring, an aminomethyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Aminomethyl Group: This step typically involves the reaction of the pyrrolidine ring with a suitable aminomethylating agent.
Attachment of the Chlorophenyl Group: This can be done through a substitution reaction where the chlorophenyl group is introduced to the ethanone backbone.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can be compared with similar compounds such as:
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-bromophenyl)ethan-1-one: This compound features a bromine atom instead of chlorine, which may result in different chemical properties and reactivity.
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C13H17ClN2O/c14-12-3-1-2-10(6-12)7-13(17)16-5-4-11(8-15)9-16/h1-3,6,11H,4-5,7-9,15H2 |
InChI Key |
JXUGBWCCFBYNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)C(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


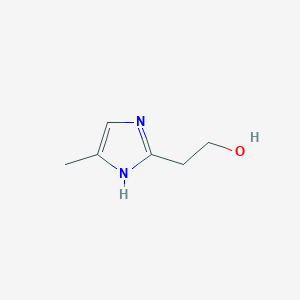


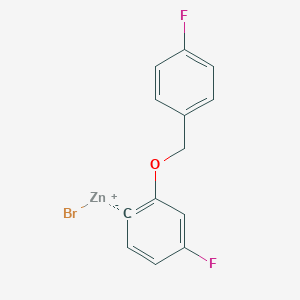
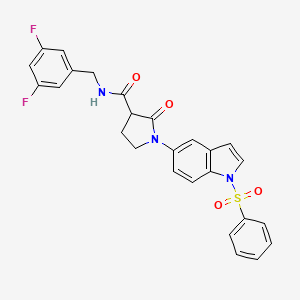
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)

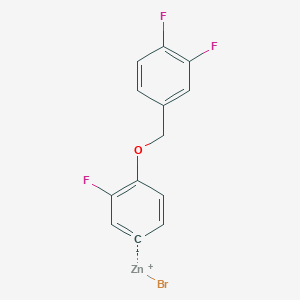
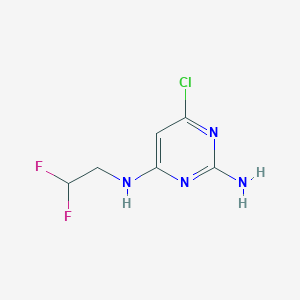
![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
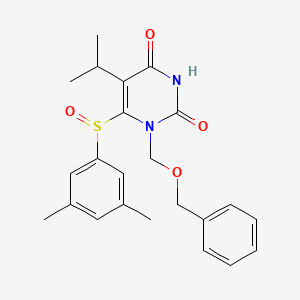
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
